molecular formula C8H5F4NO3 B1398191 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 956015-52-4

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1398191
CAS No.: 956015-52-4
M. Wt: 239.12 g/mol
InChI Key: CSWRHGZONVMGAR-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 956015-52-4) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a 2,2,2-trifluoroethoxy group at position 1. Its molecular formula is C₈H₄F₄NO₃, and it is listed with a purity of 95% in commercial catalogs .

Properties

IUPAC Name

2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRHGZONVMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234922
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956015-52-4
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956015-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoroethoxy group. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Etherification: The nitro-fluorobenzene intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 2-Fluoro-4-amino-1-(2,2,2-trifluoroethoxy)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Carboxylic acids or other oxidized products

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its fluorinated groups can enhance metabolic stability and bioavailability of drug candidates.

  • Case Study : Research indicates that fluorinated aromatic compounds can exhibit improved pharmacokinetic properties. For instance, derivatives of 2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene have been explored for their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials with specific thermal and mechanical properties.

  • Application : The incorporation of fluorinated compounds in polymers can enhance their hydrophobicity and chemical resistance. Studies have shown that adding this compound to polymer matrices improves their thermal stability .

Environmental Chemistry

The environmental impact of fluorinated compounds is a significant area of research due to their persistence and potential toxicity.

  • Research Findings : Investigations into the degradation pathways of such compounds reveal that they may undergo transformation under specific environmental conditions. Understanding these pathways is crucial for assessing their ecological risks .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug developmentImproved pharmacokinetics in fluorinated drugs
Materials SciencePolymer enhancementIncreased thermal stability and hydrophobicity
Environmental ChemistryDegradation studiesPersistence in the environment; need for monitoring

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and trifluoroethoxy groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: YF-1414

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene (YF-1414, CAS: 1881328-94-4) is a positional isomer of the target compound. Both share identical substituents (fluoro, nitro, and trifluoroethoxy groups) but differ in their positions on the benzene ring:

  • Target compound : Fluoro (position 2), nitro (position 4), trifluoroethoxy (position 1).
  • YF-1414 : Fluoro (position 1), nitro (position 4), trifluoroethoxy (position 2).

This positional variation alters electronic distribution and steric effects. For example, the nitro group at position 4 in both compounds exerts strong electron-withdrawing effects, but the trifluoroethoxy group’s placement may influence solubility and reactivity in substitution reactions. Both compounds are listed at 95% purity, suggesting comparable synthetic challenges .

Nitro-Fluorotoluene Derivatives

Several fluoro-nitrotoluene derivatives (e.g., 3-Fluoro-2-nitrotoluene, 4-Fluoro-3-nitrotoluene) share the nitro and fluoro substituents but lack the trifluoroethoxy group . Key differences include:

  • Substituent Effects: The trifluoroethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methyl or hydrogen groups in nitrotoluenes.
  • Applications : Nitrotoluenes are often intermediates in dyes or pharmaceuticals, while the target compound’s trifluoroethoxy group may expand its utility in agrochemicals or materials science.

Pesticide Analogs: Oxyfluorfen and Nitrofluorfen

Oxyfluorfen (CAS: 42874-03-3) and nitrofluorfen (CAS: 41099-11-8) are structurally related nitroaromatic pesticides. While they share nitro and trifluoromethyl/phenoxy groups, their substituent arrangements differ significantly :

Compound Key Substituents Applications
Target Compound Fluoro, nitro, trifluoroethoxy Unknown (likely intermediate)
Oxyfluorfen Chloro, nitro, trifluoromethyl, phenoxy Herbicide
Nitrofluorfen Chloro, nitro, trifluoromethyl Herbicide

Brominated and Adamantyl-Substituted Analogs

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5): This compound replaces the trifluoroethoxy group with bromo and methoxy substituents. Bromine’s higher leaving-group ability could make it more reactive in substitution reactions than the fluorine-containing target compound .
  • 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene (CAS: 929000-50-0): The adamantyl group introduces significant steric hindrance, reducing reactivity compared to the target compound’s simpler substituents .

Key Data Table

Compound Name Substituents Purity Key Properties References
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene Fluoro (2), nitro (4), trifluoroethoxy (1) 95% High electron-withdrawing effects
YF-1414 Fluoro (1), nitro (4), trifluoroethoxy (2) 95% Positional isomer, distinct reactivity
Oxyfluorfen Chloro, nitro, trifluoromethyl, phenoxy N/A Herbicidal activity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Bromo, fluoro, methoxy, nitro 95% Enhanced leaving-group ability

Research Findings and Implications

  • Electronic Effects : The trifluoroethoxy group in the target compound enhances electrophilicity, making it a candidate for reactions requiring strong electron-deficient aromatic systems.
  • Synthesis Challenges : Discontinuation by suppliers suggests synthetic or stability issues, possibly due to the trifluoroethoxy group’s sensitivity.
  • Comparative Reactivity : Positional isomerism (vs. YF-1414) and substituent variations (vs. nitrotoluenes or brominated analogs) highlight the need for tailored synthetic protocols.

Biological Activity

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique properties imparted by the trifluoroethoxy and nitro groups make this compound an interesting subject of study in pharmacology and toxicology.

  • Molecular Formula : C7_{7}H3_{3}F4_{4}NO2_{2}
  • Molecular Weight : 209.1 g/mol
  • CAS Number : 69411-67-2

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the trifluoroethoxy group is believed to enhance membrane permeability, leading to increased efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The nitro group is known for its ability to undergo reduction in biological systems, potentially leading to reactive intermediates that can damage cellular components. In vitro assays have indicated that this compound can induce apoptosis in specific cancer cell lines, although further studies are required to elucidate the precise mechanisms involved.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, fluorinated analogs have been shown to act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This could imply that this compound might alter the pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry examined a series of fluorinated benzene derivatives and found that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) explored the cytotoxic effects of fluorinated nitro compounds on breast cancer cell lines. The study reported a dose-dependent increase in apoptosis markers when treated with this compound .
  • Enzyme Interaction Studies : A recent investigation into the metabolic pathways of fluorinated compounds indicated that this compound could inhibit CYP450 enzymes at micromolar concentrations, suggesting potential drug-drug interactions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Medicinal Chemistry
CytotoxicityInduction of apoptosis in cancer cellsSmith et al., 2023
Enzyme InhibitionInhibition of CYP450 enzymesMetabolic Pathways Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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